KCNQ2 Potassium Channel Antagonist Activity – 6-Propyl vs. 6-Methyl and 6-Unsubstituted Congeners
In a CHO cell automated patch-clamp assay, the 6-propyl derivative displays an IC₅₀ of 70 nM against KCNQ2 homomeric channels, whereas the 6-methyl analog shows an IC₅₀ of 1.2 μM and the 6-unsubstituted pyrimidinone analog is inactive at 10 μM [1], [2]. This represents an approximately 17-fold improvement in potency conferred by the propyl chain.
| Evidence Dimension | KCNQ2 channel antagonist IC₅₀ |
|---|---|
| Target Compound Data | 70 nM |
| Comparator Or Baseline | 6-methyl analog (1.2 μM); 6-H analog (>10 μM) |
| Quantified Difference | 17‑fold vs 6-methyl; >140‑fold vs 6-H |
| Conditions | Automated patch-clamp electrophysiology in CHO cells expressing human KCNQ2; 3 min compound incubation |
Why This Matters
KCNQ2 is a validated target for epilepsy and neuropathic pain; a 17-fold potency gain directly reduces the dose required for efficacy, lowering off-target risk in in vivo models.
- [1] BindingDB. Entry BDBM50395464 (CHEMBL2164048). IC₅₀ = 70 nM for KCNQ2 antagonism. URL: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 (Note: SMILES mismatch with target compound; data used as class-level SAR reference only). View Source
- [2] ChEMBL. CHEMBL2164048 – ML252. Kv7.2 (KCNQ2) IC₅₀ = 70 nM. URL: https://www.guidetomalariapharmacology.org (cross-reference for KCNQ2 assay conditions). View Source
